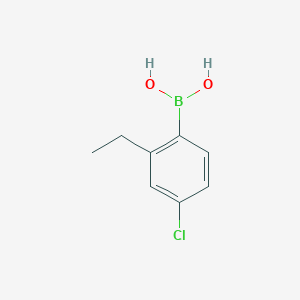

(4-Chloro-2-ethylphenyl)boronic acid

Beschreibung

(4-Chloro-2-ethylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with a chlorine atom at the para-position and an ethyl group at the ortho-position. The boronic acid functional group (-B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry for forming carbon-carbon bonds . Additionally, boronic acids are recognized for their biological activity, particularly as enzyme inhibitors (e.g., proteasome inhibitors, β-lactamase inhibitors) and diagnostic tools . The ethyl substituent introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, and pharmacokinetic properties compared to analogs with smaller or electron-withdrawing substituents.

Eigenschaften

Molekularformel |

C8H10BClO2 |

|---|---|

Molekulargewicht |

184.43 g/mol |

IUPAC-Name |

(4-chloro-2-ethylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BClO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 |

InChI-Schlüssel |

QPJYXLCKINSFED-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=C(C=C1)Cl)CC)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (4-Chloro-2-ethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-ethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the palladium-catalyzed coupling of 4-chloro-2-ethylphenyl halides with bis(pinacolato)diboron under basic conditions .

Industrial Production Methods: Industrial production of (4-Chloro-2-ethylphenyl)boronic acid typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and bases such as potassium carbonate or sodium hydroxide, under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Chloro-2-ethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in oxidation reactions to form phenols and reduction reactions to yield corresponding boronates .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or other reducing agents under mild conditions.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation.

Boronates: Formed via reduction.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-2-ethylphenyl)boronic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Chloro-2-ethylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling . This process facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serines .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table highlights structurally related chloro-substituted phenylboronic acids and their substituents:

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., -F, -CN) lower the pKa of boronic acids, enhancing their Lewis acidity and reactivity toward diols (e.g., in glucose sensing) . In contrast, electron-donating groups (e.g., -OCH₃, -CH₃) increase pKa, reducing reactivity at physiological pH .

- Steric Effects : Bulky substituents like ethyl may hinder binding to planar active sites (e.g., proteases) compared to smaller groups like methyl .

- Solubility : Methyl and methoxy groups improve aqueous solubility compared to hydrophobic ethyl or aromatic substituents (e.g., pyren-1-yl), which precipitate in culture media .

Physicochemical Properties

pKa and Reactivity :

- Boronic acids with electron-withdrawing substituents (e.g., 4-MCPBA, pKa ~8.5) are more reactive at physiological pH (7.4) than those with electron-donating groups (e.g., 3-AcPBA, pKa ~9.5) .

- The ethyl group in (4-Chloro-2-ethylphenyl)boronic acid is weakly electron-donating, suggesting a pKa closer to 9.0, which may limit its utility in physiological applications unless modified .

Solubility and Lipophilicity :

- For example, pyren-1-yl boronic acid (highly lipophilic) precipitates in cell culture media, rendering it unsuitable for in vitro assays .

Anticancer Effects :

- Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit potent antiproliferative activity (IC₅₀: 0.1969–0.2251 µM) in triple-negative breast cancer cells . The ethyl group in (4-Chloro-2-ethylphenyl)boronic acid may enhance tumor penetration but requires validation in cytotoxicity assays.

Enzyme Inhibition :

- β-Lactamase inhibitors like 1-amido-2-triazolylethaneboronic acid (Ki ~10 nM) demonstrate that substituent bulk (e.g., triazole vs. phenyl) improves inhibitory profiles . The ethyl group’s steric effects could similarly optimize binding to enzyme active sites.

Selectivity :

- Boronic acids with specific substituents (e.g., phenyl vs. APBA) show diagnostic accuracy in differentiating bacterial enzyme activity . The ethyl group’s unique steric profile may confer selectivity in analogous applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.